molecular formula C9H9N3O5 B2466714 N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide CAS No. 861521-66-6

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B2466714
CAS No.: 861521-66-6
M. Wt: 239.187
InChI Key: BRKAXFYHVMJVRL-UHFFFAOYSA-N
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Description

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide is an organic compound that features a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-nitrophenol with chloroacetyl chloride to form 2-(2-nitrophenoxy)acetyl chloride. This intermediate is then reacted with urea to yield the final product. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(aminocarbonyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with the nitro group in the para position.

    N-(aminocarbonyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-carbamoyl-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c10-9(14)11-8(13)5-17-7-4-2-1-3-6(7)12(15)16/h1-4H,5H2,(H3,10,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKAXFYHVMJVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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